

Introduction: Unveiling a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Ethyl 4-oxo-4-(2-pyridyl)butyrate*

Cat. No.: *B1311771*

[Get Quote](#)

Ethyl 4-oxo-4-(2-pyridyl)butyrate is a keto-ester functionalized with a pyridine ring, a structural motif of significant interest in the fields of medicinal chemistry and organic synthesis. The pyridine ring is a common pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The presence of both a ketone and an ester group provides two distinct handles for further chemical modification, making this compound a versatile intermediate for the synthesis of more complex molecular architectures.

This guide provides a comprehensive overview of **Ethyl 4-oxo-4-(2-pyridyl)butyrate**, consolidating its chemical identifiers, physical properties, and a detailed, field-proven synthetic protocol. We will explore the causality behind the experimental choices and discuss its potential applications as a scaffold in the development of novel therapeutics.

Chemical Identity and Properties

A thorough search of chemical databases reveals that while the compound is structurally well-defined, a specific CAS Number is not consistently assigned or is absent in major databases. This is not uncommon for specialized research intermediates. However, a complete set of other identifiers allows for its unambiguous definition.

Identifier	Value	Source
IUPAC Name	ethyl 4-oxo-4-(pyridin-2-yl)butanoate	N/A
Synonyms	4-oxo-4-(2-pyridinyl)butyric acid ethyl ester	N/A
Molecular Formula	C ₁₁ H ₁₃ NO ₃	ChemSynthesis[1]
Molecular Weight	207.23 g/mol	Matrix Scientific[2]
InChIKey	JLXWOESXLVDKSZ-UHFFFAOYSA-N	ChemSynthesis[1]
SMILES	CCOC(=O)CCC(=O)c1cccn1	N/A
CAS Number	Not definitively assigned	ChemSynthesis[1]

Physical Properties

Experimental physical property data such as melting point and boiling point are not readily available, suggesting the compound is primarily used as a synthetic intermediate rather than an isolated final product.[1]

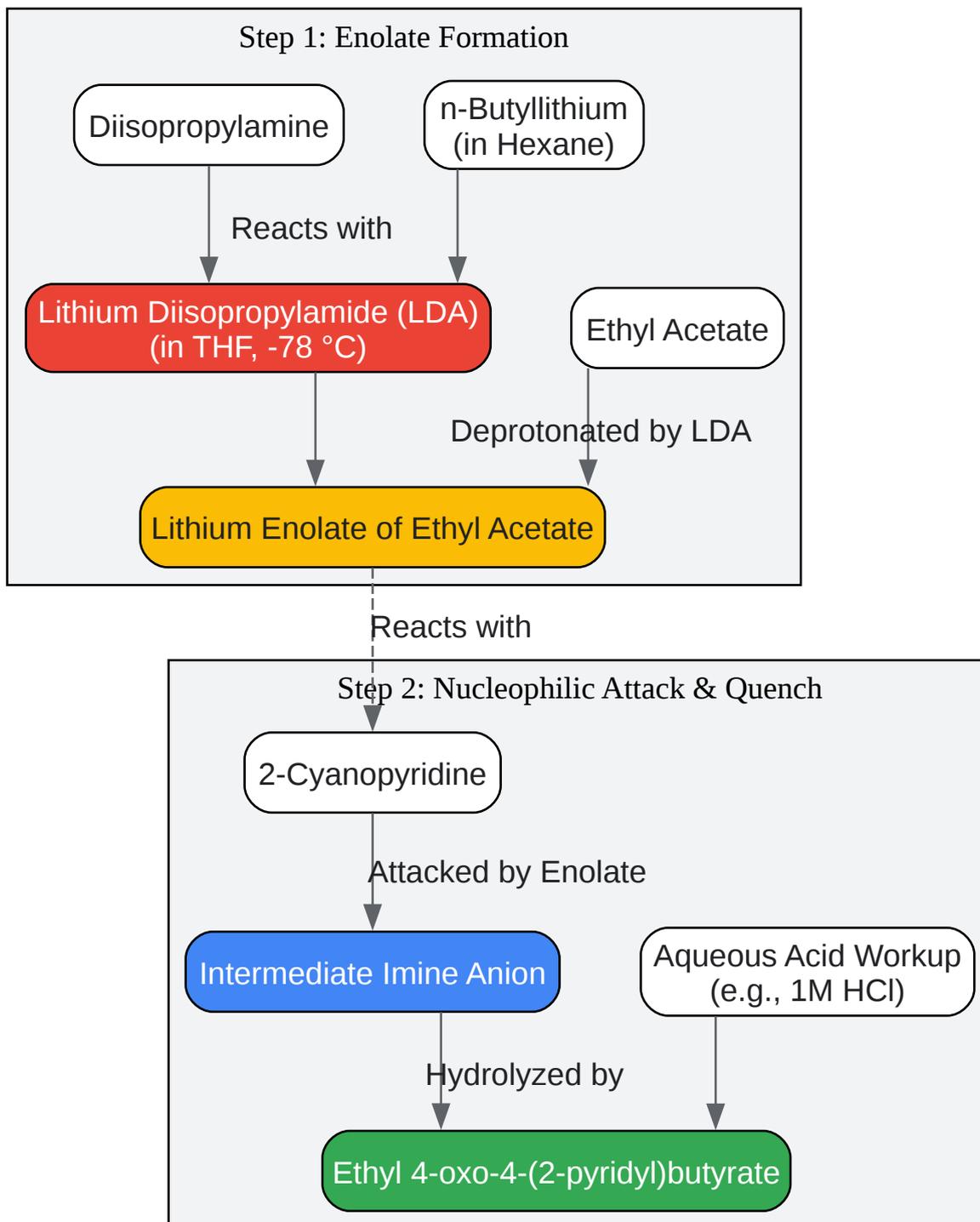
Synthesis and Mechanistic Insights

The synthesis of γ -keto esters like **Ethyl 4-oxo-4-(2-pyridyl)butyrate** can be achieved through several established organic chemistry transformations. A robust and scalable approach involves the acylation of an appropriate enolate with a pyridine-derived acylating agent. A plausible and efficient method is the reaction between ethyl lithioacetate and 2-cyanopyridine.

Proposed Synthetic Pathway: Acylation of Ethyl Lithioacetate

This pathway is advantageous due to the commercial availability of the starting materials and the relatively mild reaction conditions. The mechanism involves the in-situ generation of the enolate of ethyl acetate using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). This enolate then acts as a nucleophile, attacking the electrophilic carbon of the nitrile

group in 2-cyanopyridine. A subsequent acidic workup hydrolyzes the intermediate imine to the desired ketone.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **Ethyl 4-oxo-4-(2-pyridyl)butyrate**.

Experimental Protocol: Synthesis

This protocol describes a self-validating system for the synthesis of the title compound. Each step includes justifications for the chosen reagents and conditions, reflecting best practices in synthetic organic chemistry.

Materials and Equipment:

- Three-neck round-bottom flask with magnetic stirrer
- Addition funnel
- Low-temperature thermometer
- Inert atmosphere setup (Nitrogen or Argon)
- Dry solvents (THF, Hexane)
- Reagents: Diisopropylamine, n-Butyllithium (n-BuLi), Ethyl Acetate, 2-Cyanopyridine
- Aqueous 1M HCl, Saturated NaHCO₃ solution, Brine
- Anhydrous Magnesium Sulfate (MgSO₄)
- Rotary evaporator
- Silica gel for column chromatography

Step-by-Step Methodology:

- Preparation of LDA (In-situ):
 - To a flame-dried three-neck flask under an inert atmosphere, add dry THF and cool to -78 °C using a dry ice/acetone bath.
 - Add diisopropylamine (1.1 equivalents) via syringe.

- Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C.
- Stir the resulting colorless to pale yellow solution for 30 minutes at -78 °C.
- Causality:LDA is a strong, sterically hindered base, perfect for cleanly deprotonating the α -carbon of ethyl acetate without competing nucleophilic attack on the ester carbonyl. In-situ preparation ensures maximum reactivity.
- Enolate Formation:
 - In a separate flask, dissolve ethyl acetate (1.0 equivalent) in dry THF.
 - Add the ethyl acetate solution dropwise to the LDA solution at -78 °C.
 - Stir for 1 hour at this temperature.
 - Causality:The low temperature is critical to prevent side reactions such as self-condensation of the ethyl acetate. The full hour ensures complete deprotonation to form the lithium enolate.
- Acylation Reaction:
 - Dissolve 2-cyanopyridine (1.2 equivalents) in a minimal amount of dry THF.
 - Add the 2-cyanopyridine solution dropwise to the enolate solution at -78 °C.
 - Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.
 - Causality:A slight excess of the cyanopyridine ensures the complete consumption of the valuable enolate. The slow warming allows the reaction to proceed to completion without generating excessive heat that could lead to decomposition.
- Workup and Extraction:
 - Quench the reaction by slowly adding aqueous 1M HCl until the pH is ~2. This step hydrolyzes the intermediate imine to the ketone.

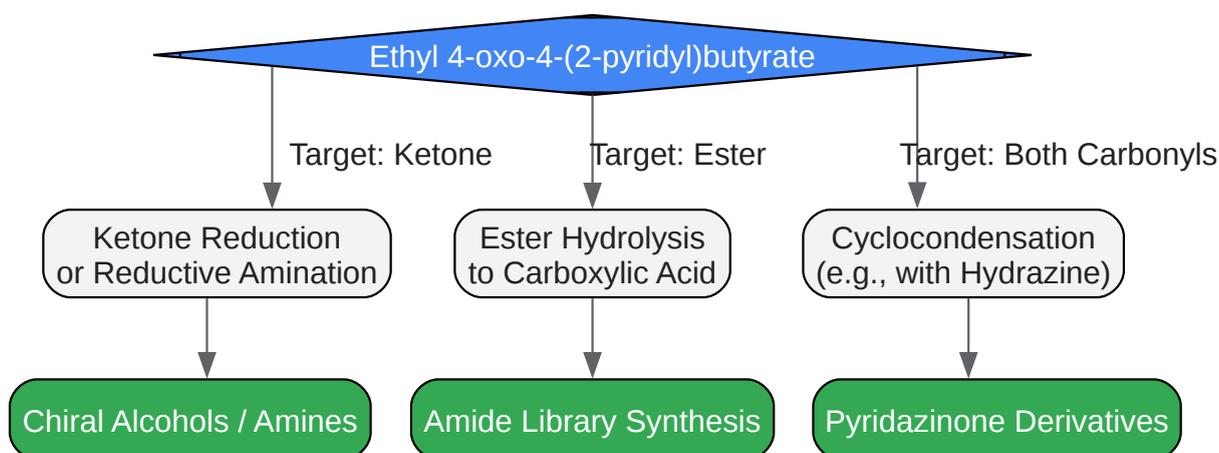
- Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
- Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize excess acid) and brine (to remove water).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
- Causality: This standard aqueous workup is designed to efficiently separate the organic product from inorganic salts and water-soluble byproducts.
- Purification:
 - Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
 - Combine the product-containing fractions and remove the solvent in vacuo to yield the pure **Ethyl 4-oxo-4-(2-pyridyl)butyrate**.
 - Causality: Chromatography is essential to remove unreacted starting materials and any side products, ensuring the high purity required for subsequent applications in drug development.

Applications in Research and Drug Development

While specific biological activities for **Ethyl 4-oxo-4-(2-pyridyl)butyrate** are not widely reported, its structural components suggest significant potential as a scaffold in medicinal chemistry. Heterocyclic compounds are central to drug discovery.^{[3][4]}

- Intermediate for Novel Heterocycles: The 1,4-dicarbonyl relationship allows for the construction of various five- and six-membered heterocycles (e.g., pyridazinones, pyrroles) through condensation reactions with reagents like hydrazines or amines. These resulting scaffolds are known to possess a wide range of biological activities.^[3]
- Modification for Kinase Inhibitors: The pyridine moiety is a well-known "hinge-binding" element in many kinase inhibitors. The butyrate chain can be elaborated to introduce additional functional groups that can interact with other regions of an enzyme's active site.

- Pro-drug Development: The ester can be hydrolyzed to the corresponding carboxylic acid, providing a point for forming amide bonds or other cleavable linkages in the design of pro-drugs.



[Click to download full resolution via product page](#)

Caption: Potential synthetic utility of **Ethyl 4-oxo-4-(2-pyridyl)butyrate**.

Safety and Handling

No specific safety data sheet (SDS) is available for **Ethyl 4-oxo-4-(2-pyridyl)butyrate**. Therefore, it must be handled with the standard precautions for a new chemical entity of unknown toxicity.

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
- Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.^{[5][6][7][8]}
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Ethyl 4-oxo-4-(2-pyridyl)butyrate represents a valuable, albeit not widely commercialized, building block for chemical synthesis. Its combination of a pyridine ring and a γ -keto-ester functionality provides a rich platform for creating diverse molecular structures. The lack of a dedicated CAS number and extensive physical data underscores its role as a transient intermediate on the path to more complex, high-value molecules, particularly in the realm of drug discovery. The synthetic protocol detailed herein offers a reliable method for its preparation, enabling researchers to access this versatile compound for their synthetic campaigns.

References

- ChemSynthesis: 4-pyridin-2-yl-butyric acid ethyl ester. ChemSynthesis. [[Link](#)]
- Hassan, A. A., et al.: The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules. [[Link](#)]
- Wnuk, S., et al.: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [[Link](#)]
- Carl ROTH: Safety Data Sheet: Butyric acid ethyl ester. Carl ROTH. [[Link](#)]
- PCVM: Safety Data Sheet - ETHYL BUTYRATE. PCVM. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 3. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC

[pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]
- 5. carlroth.com [carlroth.com]
- 6. Documents [merckmillipore.com]
- 7. fishersci.com [fishersci.com]
- 8. directpcw.com [directpcw.com]
- To cite this document: BenchChem. [Introduction: Unveiling a Versatile Heterocyclic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1311771#ethyl-4-oxo-4-2-pyridyl-butyrates-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com